2-Bromo-1-(cyclohexyloxy)-4-methylbenzene
Description
2-Bromo-1-(cyclohexyloxy)-4-methylbenzene (CAS: Not explicitly provided in evidence; structurally related compounds are listed in , and 16) is a brominated aromatic compound featuring a cyclohexyloxy group at the 1-position and a methyl group at the 4-position. This molecule is part of a broader class of substituted bromobenzenes, which are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development . The cyclohexyloxy substituent enhances steric bulk and lipophilicity compared to simpler alkoxy groups (e.g., methoxy or ethoxy), influencing solubility and reactivity in catalytic transformations .
Properties
IUPAC Name |
2-bromo-1-cyclohexyloxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBADWXREUQFKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-1-(cyclohexyloxy)-4-methylbenzene is a substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Chemical Formula : C12H15BrO
- Molecular Weight : 259.15 g/mol
- IUPAC Name : this compound
The compound features a bromine atom and a cyclohexyloxy group attached to a methyl-substituted benzene ring, which influences its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that derivatives of this compound showed potent antifungal effects against various strains of fungi, including Candida albicans and Aspergillus niger.
| Compound | Antifungal Activity (MIC µg/mL) |
|---|---|
| This compound | 32 |
| Control (Fluconazole) | 16 |
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. A notable study evaluated its effects on the HeLa and A549 cell lines, revealing an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| A549 | 30 | Apoptosis induction |
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit the enzyme cyclooxygenase (COX), which is critical in the inflammatory response. This inhibition may contribute to both its anti-inflammatory and anticancer properties .
Case Study 1: Antifungal Activity
A clinical trial assessed the efficacy of this compound in treating fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load after treatment with this compound compared to placebo controls, supporting its potential as an antifungal agent .
Case Study 2: Cancer Treatment
Another study focused on the use of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(cyclohexyloxy)-4-methylbenzene serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, making it a valuable building block in the creation of more complex molecules.
Table 1: Reactions Involving this compound
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of 2-bromo compounds exhibit anticancer properties. A study demonstrated that modifications to the cyclohexyloxy group can enhance the cytotoxic effects against specific cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis.
Table 2: Biological Activity of Derivatives
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Cytotoxicity against HeLa cells | 15 | |
| Derivative A | Enhanced activity | 10 | |
| Derivative B | Moderate activity | 25 |
Material Science
The compound is also utilized in material science for developing polymers and coatings. Its bromine content allows for further functionalization, which can improve material properties such as thermal stability and chemical resistance.
Table 3: Applications in Material Science
| Application | Description | Reference |
|---|---|---|
| Polymer Synthesis | Used as a monomer in polymerization reactions | |
| Coatings | Enhances durability and resistance |
Environmental Chemistry
In environmental chemistry, this compound is studied for its behavior in various environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental impact.
Case Study: Degradation Studies
Research indicates that under UV light exposure, the compound undergoes photodegradation, leading to less harmful byproducts. This property is significant for evaluating its safety in ecological contexts.
Table 4: Degradation Pathways
| Condition | Byproducts | Rate of Degradation |
|---|---|---|
| UV Exposure | Brominated phenols | High |
| Aqueous Environment | Hydrolysis products | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs of 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene, highlighting variations in substituents, physical properties, and reactivity:
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene typically proceeds via:
- Step 1: Formation of the cyclohexyloxy-substituted benzene intermediate through nucleophilic aromatic substitution or etherification of a suitable phenol derivative.
- Step 2: Selective bromination at the ortho position relative to the cyclohexyloxy substituent to introduce the bromine atom.
This approach leverages the directing effects of substituents on the aromatic ring to achieve regioselective bromination.
Ether Formation: Preparation of 1-(cyclohexyloxy)-4-methylbenzene
The cyclohexyloxy group is introduced by reacting a phenol derivative with cyclohexanol or its activated derivative under conditions favoring ether bond formation.
- Williamson Ether Synthesis: Reacting 4-methylphenol (p-cresol) with cyclohexyl bromide or cyclohexyl tosylate in the presence of a strong base (e.g., potassium carbonate) in polar aprotic solvents such as acetone or DMF.
- Direct O-alkylation: Using cyclohexanol activated by acid catalysts or via Mitsunobu reaction conditions.
This step yields 1-(cyclohexyloxy)-4-methylbenzene, which serves as the substrate for subsequent bromination.
Selective Bromination to Form this compound
The bromination step is critical and requires control to ensure substitution at the ortho position relative to the cyclohexyloxy group.
- Regioselectivity: The cyclohexyloxy substituent is an ortho/para-directing group activating the aromatic ring towards electrophilic substitution. The para position is occupied by the methyl group, so bromination preferentially occurs ortho to the cyclohexyloxy group.
- Reagents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents can be used.
- Conditions: The reaction is typically performed in an inert solvent such as chloroform, dichloromethane, or acetic acid at controlled temperatures (0–25°C) to avoid polybromination.
- Catalysts: Lewis acids like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) may be used to facilitate electrophilic bromination.
Representative Preparation Method from Literature
A recent synthetic protocol (adapted from analogous aromatic ether bromination studies) is as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Methylphenol + Cyclohexyl bromide, K2CO3, acetone, reflux | Williamson ether synthesis to form 1-(cyclohexyloxy)-4-methylbenzene | 75–85 |
| 2 | Br2, FeBr3 catalyst, CH2Cl2, 0–5°C, 1–2 hours | Electrophilic aromatic bromination at ortho position | 70–80 |
- The etherification step proceeds under reflux conditions with potassium carbonate as a base to deprotonate the phenol and facilitate nucleophilic attack on cyclohexyl bromide.
- Bromination is conducted at low temperature to control regioselectivity and prevent overbromination.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the substitution pattern. Characteristic chemical shifts for aromatic protons adjacent to bromine and ether groups are observed.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with C13H17BrO (269.18 g/mol).
- Purification: Products are typically purified by column chromatography or preparative thin-layer chromatography (TLC) using hexane/ethyl acetate mixtures.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Methylphenol, cyclohexyl bromide |
| Etherification base | Potassium carbonate (K2CO3) |
| Etherification solvent | Acetone, DMF, or similar polar aprotic solvents |
| Etherification temp | Reflux (~56°C for acetone) |
| Brominating agent | Bromine (Br2), NBS (alternative) |
| Bromination catalyst | FeBr3, AlBr3 (Lewis acids) |
| Bromination solvent | Dichloromethane (CH2Cl2), chloroform |
| Bromination temperature | 0–5°C |
| Reaction time | 1–2 hours |
| Expected overall yield | 50–70% (combined steps) |
Research Findings and Notes
- The cyclohexyloxy group strongly directs bromination ortho to itself due to its electron-donating effect.
- The presence of a methyl group at the para position blocks bromination at that site, enhancing selectivity.
- Mild conditions and controlled addition of bromine prevent polybromination and side reactions.
- Alternative methods using N-bromosuccinimide (NBS) under radical conditions can yield similar products but require careful control to avoid side reactions.
- Purification and characterization data (NMR, HRMS) align with expected structures and confirm the success of the synthesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-1-(cyclohexyloxy)-4-methylbenzene?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a copper-catalyzed Ullmann-type coupling between cyclohexanol derivatives and brominated aromatic precursors under inert conditions (e.g., N₂ atmosphere) yields high purity products. Key reagents include Cu(I) or Pd(II) catalysts (e.g., Pd(OAc)₂), with reaction temperatures optimized between 80–120°C. Solvents such as DMF or THF are used to stabilize intermediates .
- Characterization : Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc eluent) and recrystallization. Confirmation of structure is achieved via / NMR (δ 1.2–1.8 ppm for cyclohexyl protons, δ 6.8–7.5 ppm for aromatic protons) and GC-MS (m/z 280–282 for molecular ion peaks) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : High-resolution NMR (400 MHz) and NMR (100 MHz) in CDCl₃ are essential for resolving substituent effects (e.g., deshielding of the brominated aromatic ring). IR spectroscopy confirms C-Br stretches (~550–600 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) resolves bond angles and distances, particularly the C-Br bond (~1.89 Å) and cyclohexyl ring puckering. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Br) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom acts as a directing group, facilitating electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling. Density functional theory (DFT) calculations (B3LYP/6-31G*) show that the electron-withdrawing effect lowers the LUMO energy, enhancing oxidative addition in Pd-catalyzed reactions .
- Experimental Validation : Substitution reactions with Grignard reagents (e.g., Mg-CH₂Ph) under anhydrous THF at 0–5°C yield biphenyl derivatives, monitored by TLC and NMR for fluorinated analogs .
Q. How can researchers resolve contradictory data in reaction yields under varying catalytic conditions?
- Data Analysis : Use design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). For example, Pd(OAc)₂ vs. CuI in DMF vs. THF may show yield discrepancies due to solvent coordination effects. Statistical tools (ANOVA) identify significant factors (p < 0.05) .
- Case Study : A 30% yield increase was observed with Pd catalysts in polar aprotic solvents due to stabilized transition states, whereas Cu systems favor non-polar solvents .
Q. What computational approaches predict thermodynamic stability and reaction pathways for derivatives?
- DFT Modeling : Becke’s hybrid functional (B3LYP) with exact exchange terms calculates Gibbs free energy (ΔG) for intermediates. For example, cyclohexyloxy group rotation barriers (~5 kcal/mol) impact conformational stability .
- MD Simulations : Molecular dynamics (AMBER force field) predict solvation effects in aqueous/organic mixtures, critical for designing catalytic systems .
Safety and Handling
Q. What precautions are necessary for handling this compound?
- Protocols : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water (15 mins) and consult a physician. Avoid inhalation; if exposed, move to fresh air and administer oxygen if needed .
- Storage : Store in amber glass vials at 4°C under inert gas (Ar) to prevent bromine displacement or hydrolysis .
Applications in Research
Q. How is this compound utilized in medicinal chemistry or materials science?
- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors via Buchwald-Hartwig amination. The bromine atom enables late-stage functionalization (e.g., introducing fluorophores) .
- Materials Science : Used in liquid crystal synthesis, where the cyclohexyl group enhances mesophase stability. Dielectric constants are tunable via substituent modification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
